Bromovinyldeoxyuridine;BVDU
Description
Historical Context of BVDU Discovery and Early Research
The journey of Bromovinyldeoxyuridine began in 1976, when the compound was first synthesized by researchers at the University of Birmingham in the United Kingdom. wikipedia.org Shortly after, in 1979, the significant antiviral capabilities of BVDU were identified by Erik De Clercq at the Rega Institute for Medical Research in Belgium. wikipedia.org His seminal work demonstrated that BVDU was a potent and highly selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). wikipedia.orgnih.gov
Early research quickly focused on elucidating the mechanism behind this high selectivity. nih.gov Studies revealed that BVDU's efficacy is dependent on its specific phosphorylation by a virus-encoded enzyme, thymidine (B127349) kinase (TK). nih.govnih.gov This viral TK converts BVDU into its 5'-monophosphate and subsequently its 5'-diphosphate form. nih.gov Cellular enzymes then complete the process, converting it to the active triphosphate derivative, bromovinyl deoxyuridine triphosphate (BVdU-TP). nih.govpatsnap.com This targeted activation within virus-infected cells explained the compound's low toxicity to normal, uninfected cells. nih.gov The early success of BVDU led to its commercialization in the 1980s in the former East Germany, where it was marketed under the name Helpin. wikipedia.org
Scope and Significance of Current Academic Research on BVDU
The significance of BVDU in academic research stems from its exquisitely selective mechanism of action against specific herpesviruses. nih.gov Current research continues to build on the foundational understanding of this mechanism, exploring its full potential and discovering new applications.
The primary mechanism of BVDU's antiviral activity involves the inhibition of viral DNA replication. patsnap.com The active form of the compound, BVdU-TP, acts as a competitive inhibitor for the viral DNA polymerase enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.gov Furthermore, BVdU-TP can be incorporated into the growing viral DNA chain, where it acts as a chain terminator, effectively halting the replication of the viral genome. patsnap.com This dual action makes it a highly effective antiviral agent.
| Stage | Description | Key Enzymes Involved |
| Selective Activation | BVDU is preferentially phosphorylated in virus-infected cells. | Viral Thymidine Kinase (TK) |
| Conversion to Active Form | Cellular enzymes further phosphorylate the compound to its active 5'-triphosphate form (BVdU-TP). | Cellular Kinases |
| Inhibition of Viral DNA Polymerase | BVdU-TP competes with the natural nucleotide (dTTP) for the viral DNA polymerase. | Viral DNA Polymerase |
| Viral DNA Chain Termination | Incorporation of BVdU-TP into the viral DNA strand prevents further elongation. | Viral DNA Polymerase |
The established efficacy of BVDU against VZV has led to its approval in several European countries for the treatment of herpes zoster (shingles) in immunocompetent adults. wikipedia.orgnih.gov Academic research has supported this application through extensive clinical studies demonstrating its effectiveness in suppressing lesion formation and preventing long-term complications like post-herpetic neuralgia. nih.gov
Beyond its direct antiviral applications, BVDU is a significant tool in other areas of biomedical research, particularly cancer therapy. One innovative approach involves a combined gene therapy/chemotherapy strategy. nih.gov In this model, cancer cells are genetically modified to express the viral thymidine kinase gene. These transduced tumor cells then gain the ability to activate BVDU, leading to selective cell death, a finding that holds considerable promise for targeted cancer treatment. nih.gov
More recently, BVDU has been employed in the development of novel drug discovery assays. acs.org Specifically, it is used as a "suicide substrate" in screening for molecular degraders. In this system, cells are engineered to express a fusion protein of a target protein and viral thymidine kinase. The application of BVDU selectively eliminates cells where the fusion protein is present, but cells in which a degrader compound has destroyed the fusion protein are able to survive. This provides a powerful method for identifying new therapeutic agents. acs.org
Table of Key Research Findings
| Research Area | Finding | Significance | Citation |
| Antiviral Mechanism | BVDU is selectively activated by viral thymidine kinase to its triphosphate form, which inhibits viral DNA polymerase and terminates DNA chain growth. | Explains the high selectivity and potency against HSV-1 and VZV with low cytotoxicity to host cells. | nih.govnih.govpatsnap.comnih.gov |
| Herpes Zoster Treatment | Oral administration of BVDU is effective in treating acute herpes zoster and reducing the incidence of post-herpetic neuralgia. | Provides a convenient and effective therapeutic option for shingles. | nih.govnih.gov |
| Cancer Gene Therapy | Tumor cells transduced with the viral thymidine kinase gene become susceptible to the cytostatic effects of BVDU. | Offers a potential strategy for targeted cancer chemotherapy. | nih.gov |
| Drug Discovery | Used as a suicide substrate in cell-based assays to screen for and identify targeted protein degraders. | Enables high-throughput screening for new classes of therapeutic molecules. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrN2O5 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18) |
InChI Key |
GRDTXSMMJNZZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions
Viral Enzyme-Dependent Phosphorylation Pathway
The selectivity of BVDU as an antiviral agent is fundamentally rooted in its initial phosphorylation, a step that is predominantly and efficiently catalyzed by a virus-encoded enzyme. nih.govmedchemexpress.commedchemexpress.com This selective activation ensures that the compound's cytotoxic potential is largely confined to virus-infected cells. researchgate.net
The antiviral activity of BVDU is critically dependent on its phosphorylation by viral thymidine (B127349) kinase (TK). nih.govnih.gov The compound shows exceptional selectivity for Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) because the TK enzymes encoded by these viruses readily phosphorylate BVDU. medchemexpress.commedchemexpress.comnih.gov In contrast, cellular TK has a much lower affinity for BVDU, making the phosphorylation in uninfected host cells negligible. researchgate.net This high degree of specificity minimizes the incorporation of BVDU into the host's DNA, thereby reducing potential cytotoxicity to human cells. patsnap.com
The TK encoded by HSV-1 and VZV efficiently converts BVDU into its monophosphate (BVDU-MP) and subsequently to its diphosphate (B83284) (BVDU-DP) form. nih.gov However, the TK from Herpes Simplex Virus type 2 (HSV-2) is less efficient, primarily producing only the monophosphate metabolite, which accounts for BVDU's significantly lower activity against HSV-2. nih.gov The compound is inactive against TK-deficient viral strains. medchemexpress.comresearchgate.net
Table 1: Comparative Affinity (Ki) of Viral and Cellular Thymidine Kinases for BVDU This table illustrates the preferential phosphorylation of BVDU by the viral enzyme compared to the cellular enzyme.
| Enzyme Source | Substrate | Ki (μM) |
|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) Thymidine Kinase | BVDU | 1.9 |
| Cellular Thymidine Kinase | BVDU | >200 |
Data sourced from research on the 3'-amino derivative of BVDU, which shows a similar selective phosphorylation profile. researchgate.net
Following the initial phosphorylation by the viral TK, cellular kinases are responsible for the subsequent phosphorylation steps. ontosight.aipatsnap.com These host cell enzymes convert BVDU monophosphate (BVDU-MP) into BVDU diphosphate (BVDU-DP) and finally into the pharmacologically active molecule, BVDU 5'-triphosphate (BVDU-TP). nih.govnih.gov This active triphosphate form is the ultimate effector molecule that interferes with viral DNA replication. ontosight.aimedchemexpress.com In the case of HSV-1 and VZV, where the viral TK can produce BVDU-DP, cellular kinases are still required for the final phosphorylation to BVDU-TP. nih.gov
Interaction with Viral DNA Polymerase and Inhibition of Viral DNA Synthesis
The active metabolite, BVDU-TP, is the key inhibitor of viral DNA synthesis. ontosight.ainih.gov It functions through a dual mechanism, acting as both a competitive inhibitor and a substrate for the viral DNA polymerase. nih.govnih.govnih.gov BVDU-TP competes with the natural nucleotide, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral DNA polymerase. ontosight.ai
When BVDU-TP is incorporated as an alternative substrate into the growing viral DNA chain, it leads to the termination of DNA elongation, which effectively halts viral genome replication. ontosight.aipatsnap.comaxonmedchem.com This incorporation results in non-functional viral DNA. nih.gov The inhibitory action of BVDU-TP is significantly more potent against viral DNA polymerases than against cellular DNA polymerases, further contributing to its selective antiviral effect.
Table 2: Inhibitory Effects of BVDU 5'-Triphosphate (BVDU-TP) on Viral and Cellular DNA Polymerases This table shows the concentration of BVDU-TP required to inhibit different DNA polymerases, highlighting its selectivity for the viral enzyme.
| DNA Polymerase Source | Inhibitor | Ki (μM) |
|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | 3'-NH2-BV-dUTP* | 0.13 |
| Cellular (DNA Polymerase α) | 3'-NH2-BV-dUTP* | 0.10 |
Data is for the 5'-triphosphate of the 3'-amino derivative of BVDU (3'-NH2-BV-dUTP). The study notes that despite similar Ki values, the selectivity of the parent compound is conferred at the thymidine kinase level, not the polymerase level. researchgate.net
Interactions with Cellular Enzymes and Signaling Pathways
Beyond its direct antiviral actions, BVDU and its metabolites interact with crucial cellular enzymes, which can have significant clinical implications.
A major and clinically significant interaction involves the inhibition of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) by a metabolite of BVDU. nih.gov BVDU is degraded, in part by gut flora, to (E)-5-(2-bromovinyl)uracil (BVU). nih.govnih.gov This metabolite, BVU, is a potent, mechanism-based, and irreversible inhibitor of DPD. nih.govnih.gov
DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govpatsnap.com The irreversible inhibition of DPD by BVU can lead to a dramatic decrease in the clearance of 5-FU, causing its accumulation to toxic levels. nih.govnih.gov Research has shown that BVU forms a covalent bond with a cysteine residue (Cys671) in the active site of human DPD, leading to its inactivation. nih.gov Studies in patients have demonstrated that DPD activity is profoundly suppressed during therapy and may take up to four weeks to recover after cessation of treatment. nih.gov
Table 3: Effect of Bromovinyluracil (BVU) on DPD Activity This table summarizes the key findings regarding the interaction between BVU and DPD.
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism | Irreversible, mechanism-based inactivation | nih.govnih.gov |
| Target Site | Covalent modification of Cys671 in human DPD | nih.gov |
| Clinical Effect | Profound suppression of DPD activity in patients | nih.gov |
| Recovery Time | DPD activity returned to baseline within 19 days in most subjects post-treatment | nih.gov |
Direct interactions between BVDU and enzymes of the one-carbon metabolism and folate pathways are not a primary feature of its mechanism of action. However, its activity is intrinsically linked to this metabolic network. One-carbon metabolism is a complex set of reactions essential for the synthesis of nucleotides, including thymidine, which are the building blocks of DNA. nih.govmdpi.commdpi.com
By acting as a thymidine analog, BVDU directly competes with the products of this pathway for incorporation into DNA. patsnap.comnih.gov Furthermore, the inhibition of DPD by the BVU metabolite affects pyrimidine (B1678525) catabolism, which is interconnected with the broader network of nucleotide metabolism. nih.govnih.gov Therefore, while BVDU does not directly modulate key folate cycle enzymes, its mechanism of action relies on and perturbs the delicate balance of nucleotide pools that are maintained by the one-carbon metabolism pathway. nih.govmdpi.com
Inhibition and Binding Characteristics of Heat Shock Protein B1 (HspB1)
Bromovinyldeoxyuridine (BVDU), also known as brivudine (B1684500) or RP101, has been identified as an inhibitor of Heat Shock Protein 27 (Hsp27), which is encoded by the HSPB1 gene. researchgate.netmdpi.comnih.gov The mechanism of inhibition involves the direct binding of BVDU to HspB1. nih.gov This interaction is characterized by π-stacking between the nucleobase ring of BVDU and the phenylalanine residues at positions 29 (Phe29) and 33 (Phe33) of HspB1. researchgate.netmdpi.com This binding disrupts the normal function of Hsp27, including its interaction with client proteins. researchgate.netmdpi.com
The binding of BVDU to HspB1 weakens the association of Hsp27 with its partners such as Akt1, pro-caspase-3, and cytochrome C, which has implications for apoptosis. mdpi.com By inhibiting HspB1 function, BVDU can act as a chemosensitizing agent, enhancing the efficacy of various chemotherapeutic drugs. researchgate.netmdpi.com In vitro studies have demonstrated that the combination of BVDU with certain chemotherapeutic agents can inhibit cancer cell growth following heat shock. mdpi.com Furthermore, the interaction between BVDU and HspB1 has been shown to lead to an increase in activated CASP9 in cancer cells. nih.gov
The significance of HspB1 in cancer progression has driven the search for drugs that can modulate its activity. nih.gov HspB1 is a negative regulator of ferroptosis, an iron-dependent form of cell death. nih.gov The expression of HspB1 can be stimulated by compounds that induce ferroptosis. nih.gov
| Characteristic | Description | References |
|---|---|---|
| Target Protein | Heat Shock Protein B1 (HspB1), also known as Hsp27 | researchgate.netmdpi.comnih.gov |
| Binding Site | Interacts with Phenylalanine residues Phe29 and Phe33 of HspB1 | researchgate.netmdpi.com |
| Binding Mechanism | π-stacking between the nucleobase ring of BVDU and Phe29/Phe33 of HspB1 | researchgate.netmdpi.com |
| Functional Consequence | Inhibits HspB1 function, disrupts interaction with client proteins (e.g., Akt1, pro-caspase-3, cytochrome C), and increases activated CASP9 | researchgate.netmdpi.comnih.gov |
| Therapeutic Implication | Acts as a chemosensitizing agent, enhancing the effects of chemotherapeutic drugs | researchgate.netmdpi.com |
Enhancement of NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Activity
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones and other substrates. nih.govresearchgate.net This enzyme is involved in protecting cells from oxidative stress and toxic quinones. nih.govnih.gov The expression of the NQO1 gene is regulated by the antioxidant response element. nih.gov
While some agents are designed to target and be activated by NQO1 for antitumor activity, the direct enhancement of NQO1 enzymatic activity by Bromovinyldeoxyuridine (BVDU) is not extensively documented in the provided search results. nih.gov The primary focus of research on NQO1 in the context of cancer therapy is often its role in chemoresistance and its potential as a target for enhancing the efficacy of chemotherapeutic agents. researchgate.netnih.gov Overexpression of NQO1 has been observed in various cancers and is linked to chemoresistance. researchgate.netnih.gov Conversely, suppression of NQO1 has been shown to increase the susceptibility of cancer cells to certain chemotherapeutic drugs. researchgate.netnih.gov
NQO1's function is complex, as it can both protect cells from damage and bioactivate certain antitumor compounds. nih.govabcam.com It participates in antioxidant defense by generating antioxidant forms of ubiquinone and vitamin E. nih.gov The enzyme also has a role in regulating the stability of the p53 tumor suppressor protein. researchgate.net
Inhibition of Oncogene Expression (e.g., DDX1)
The direct inhibition of the expression of specific oncogenes like DDX1 by Bromovinyldeoxyuridine (BVDU) is not explicitly detailed in the provided search results. However, the broader context of targeting oncogene-related proteins and pathways is a significant area of cancer research. The expression of various oncoproteins can be correlated with the grade of malignancy in certain cancers. nih.gov
Targeting DNA Repair Associated Enzymes (e.g., UBE2N, APEX)
Targeting DNA repair pathways is a key strategy in cancer therapy. nih.govindiabioscience.org Cancer cells often have defects in DNA damage response (DDR) pathways, making them reliant on alternative repair mechanisms for survival. nih.govyoutube.com This reliance creates a vulnerability that can be exploited by inhibitors of specific DNA repair enzymes. nih.govbiocompare.com
While the direct targeting of UBE2N and APEX1 by Bromovinyldeoxyuridine (BVDU) is not specifically mentioned in the provided search results, the general principle of inhibiting DNA repair enzymes to enhance the efficacy of cancer treatments is well-established. For instance, inhibitors of PARP (Poly (ADP-ribose) polymerase), another key enzyme in DNA repair, are used in cancer therapy. indiabioscience.org The inhibition of DNA repair enzymes can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. biocompare.com
The DNA base excision repair (BER) pathway, in which APEX1 (Apurinic/apyrimidinic endonuclease 1) is a key component, is responsible for repairing small DNA lesions. nih.gov The process involves the removal of a damaged base, followed by cleavage of the DNA backbone by APE1, and subsequent DNA synthesis and ligation to restore the DNA strand. nih.gov
Inhibition of Cell Survival Pathways (e.g., STAT3, JUN-D)
The inhibition of cell survival pathways is a critical aspect of cancer treatment. While direct inhibition of the STAT3 and JUN-D pathways by Bromovinyldeoxyuridine (BVDU) is not explicitly detailed in the provided search results, the interaction of BVDU with HspB1 has downstream effects on cell survival.
As previously mentioned, BVDU's binding to HspB1 disrupts the chaperone's interaction with client proteins, including Akt1. mdpi.com The Akt signaling pathway is a major regulator of cell survival and proliferation. By interfering with the HspB1-Akt1 interaction, BVDU can indirectly affect this survival pathway. mdpi.com Furthermore, the increased activation of CASP9, a key initiator caspase in the apoptotic pathway, upon BVDU treatment suggests a pro-apoptotic effect, which is contrary to cell survival. nih.gov
Structural and Computational Characterization of Molecular Interactions
Computational methods are increasingly important for understanding and predicting protein-ligand and protein-protein interactions. nih.govnih.govyoutube.com These approaches are valuable in drug discovery and for elucidating the mechanisms of action of compounds like Bromovinyldeoxyuridine (BVDU).
Identification and Analysis of Protein-Ligand Binding Motifs (e.g., π-stacking, hydrogen bonds, hydrophobic contacts, halogen bonds)
The interaction of Bromovinyldeoxyuridine (BVDU) with its protein targets involves a variety of non-covalent interactions that are crucial for binding affinity and specificity. Computational and structural analyses have identified several key binding motifs. researchgate.net
π-Stacking: The aromatic nucleobase ring of BVDU is capable of engaging in π-stacking interactions. researchgate.net This type of interaction, which involves the face-to-face arrangement of aromatic rings, is a significant contributor to the binding of BVDU to proteins like HspB1. researchgate.netmdpi.comlibretexts.orgwikipedia.org Specifically, the π-stacking occurs between BVDU's nucleobase and the phenylalanine residues of HspB1. researchgate.netmdpi.com These interactions can be crucial for the conformational changes required for biological function. nih.gov
Hydrogen Bonds: Hydrogen bonds are fundamental to the stability of protein structures and protein-ligand interactions. nih.govnih.govyoutube.comyoutube.comkhanacademy.org BVDU can form multiple hydrogen bonds with its target proteins. researchgate.net Its nucleobase ring can participate in parallel hydrogen bonds, and the deoxyribose moiety can also form a distal hydrogen bond. researchgate.net The strength and distribution of hydrogen bonds can be critical for the specificity of protein-DNA recognition. nih.gov
Hydrophobic Contacts: Hydrophobic interactions play a major role in protein folding and binding. nih.govresearchgate.netrsc.orgnih.govnih.gov The deoxyribose part of BVDU can make hydrophobic contacts with protein residues. researchgate.net These interactions are driven by the tendency of nonpolar surfaces to be excluded from water, contributing significantly to the stability of the protein-ligand complex. nih.gov
Halogen Bonds: The bromovinyl group of BVDU introduces the potential for halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. libretexts.org The presence of the bromine atom in BVDU allows it to form a distal halogen bond with its target protein. researchgate.net
| Binding Motif | Description | References |
|---|---|---|
| π-Stacking | Interaction between the aromatic nucleobase ring of BVDU and aromatic residues (e.g., Phenylalanine) of the target protein. | researchgate.netmdpi.comresearchgate.netlibretexts.orgwikipedia.orgnih.gov |
| Hydrogen Bonds | Formation of hydrogen bonds involving the nucleobase ring and the deoxyribose moiety of BVDU with the protein. | researchgate.netnih.govnih.govyoutube.comyoutube.comkhanacademy.org |
| Hydrophobic Contacts | Interactions between the nonpolar parts of BVDU, such as the deoxyribose, and hydrophobic regions of the protein. | researchgate.netnih.govresearchgate.netrsc.orgnih.govnih.gov |
| Halogen Bonds | Interaction involving the bromine atom of the bromovinyl group of BVDU with a nucleophilic site on the protein. | researchgate.netlibretexts.org |
Conformational Analysis and Protonation Behavior of BVDU and Analogues via Spectroscopic Methods
The three-dimensional structure and electronic properties of BVDU and its analogues are fundamental to their biological activity. Spectroscopic methods, coupled with quantum chemical calculations, provide invaluable insights into the conformational preferences and protonation states of these molecules.
Conformational analysis aims to elucidate the spatial arrangement of atoms in a flexible molecule. nih.gov For nucleoside analogues like BVDU, the orientation of the bromovinyl substituent and the sugar moiety relative to the pyrimidine base is of particular interest. Various spectroscopic techniques, including UV spectroscopy, can be employed to study these conformations. nih.gov These methods are sensitive to the local environment of the chromophore, which in the case of BVDU is the bromovinyluracil base. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to identify the most stable conformers and to assign vibrational frequencies observed in FT-IR and Raman spectra. researchgate.net
The protonation behavior of BVDU is another critical aspect influencing its interaction with target enzymes. The pKa values of the molecule determine its ionization state at physiological pH, which in turn affects its ability to form hydrogen bonds and other non-covalent interactions within the active site of an enzyme. Spectroscopic techniques can be used to monitor changes in the electronic structure of BVDU as a function of pH, allowing for the determination of its protonation constants.
Table 1: Spectroscopic and Computational Methods in Conformational Analysis
| Method | Application | Insights Gained |
| UV Spectroscopy | Studying the electronic transitions of the chromophore. nih.gov | Information on the local environment and conformational changes of the BVDU molecule. nih.gov |
| FT-IR and Raman Spectroscopy | Analyzing the vibrational modes of the molecule. researchgate.net | Identification of functional groups and determination of molecular structure and conformation. researchgate.net |
| Density Functional Theory (DFT) | Calculating the optimized geometry and vibrational frequencies of different conformers. researchgate.net | Prediction of the most stable conformations and assignment of experimental spectroscopic data. researchgate.net |
| NMR Spectroscopy | Determining the connectivity and spatial arrangement of atoms. | Detailed information on the solution-state conformation of BVDU and its analogues. |
Structural Elucidation of Viral Enzyme-BVDU Complexes (e.g., Varicella-Zoster Virus Thymidylate Synthase)
The primary mechanism of action of BVDU involves its interaction with viral enzymes, particularly those involved in DNA synthesis. patsnap.com X-ray crystallography has been instrumental in providing detailed atomic-level pictures of how BVDU binds to these enzymes.
A key target of BVDU is the thymidylate synthase (TS) of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.govnih.gov VZV TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govnih.gov Structural studies have revealed that the phosphorylated form of BVDU (BVDUP) binds to the active site of VZV TS. nih.govnih.gov
The crystal structure of the VZV TS in complex with BVDUP has been determined to a resolution of 2.9 Å. nih.gov This structure shows that BVDUP binds in a similar fashion to the natural substrate, dUMP. nih.govnih.gov However, the presence of the 5-bromovinyl substituent on BVDUP induces a closed conformation of the active site. nih.govnih.gov This conformational change is crucial for the inhibitory activity of the drug. The bulky bromovinyl group is thought to sterically hinder the transfer of a methylene (B1212753) group from the cofactor, which is a necessary step in the formation of dTMP. nih.govnih.gov This effectively blocks the enzyme's function and halts viral DNA synthesis. nih.govnih.gov
Differential scanning fluorimetry (DSF) has also been used to study the interaction between VZV TS and BVDUP, confirming the binding of the drug to the enzyme. nih.gov These structural and biophysical data provide a rational basis for the potent anti-VZV activity of brivudine and offer a platform for the design of more specific inhibitors. nih.govnih.gov
Table 2: Structural Details of the VZV TS-BVDUP Complex
| Parameter | Value | Reference |
| Resolution | 2.9 Å | nih.gov |
| Key Finding | BVDUP induces a closed conformation of the active site. | nih.govnih.gov |
| Inhibitory Mechanism | The 5-bromovinyl group prevents the transfer of a methylene group from the cofactor. | nih.govnih.gov |
In Silico Modeling, Virtual Screening, and Structural Fingerprinting for Interaction Profiling
In recent years, computational methods, often referred to as in silico modeling, have become indispensable tools in drug discovery and development. nih.govresearchgate.net These approaches complement experimental techniques by providing predictive models of molecular interactions and guiding the design of new therapeutic agents. nih.govh-brs.de
In silico modeling encompasses a range of techniques, from molecular docking and molecular dynamics simulations to the development of quantitative structure-activity relationship (QSAR) models. These methods can be used to predict how a molecule like BVDU will bind to its target protein, to estimate its binding affinity, and to identify the key interactions that stabilize the complex. researchgate.net
Virtual screening is a computational technique that involves screening large libraries of chemical compounds against a biological target to identify potential drug candidates. nih.gov In the context of BVDU, virtual screening could be used to identify other molecules that are likely to bind to and inhibit viral enzymes like thymidine kinase or thymidylate synthase.
Structural fingerprinting is another powerful computational tool. It involves representing a molecule as a set of binary digits (a "fingerprint") that encodes its structural features. wur.nl These fingerprints can then be used to compare the similarity of different molecules and to build predictive models of their biological activity. wur.nl By analyzing the structural fingerprints of BVDU and its analogues, it is possible to identify the key structural motifs that are responsible for their antiviral activity.
The integration of these in silico approaches with experimental data provides a comprehensive understanding of the molecular interactions of BVDU and facilitates the rational design of new and improved antiviral therapies. nih.gov
Antiviral Research Applications
Preclinical Spectrum of Antiviral Activity
BVDU exhibits a distinct and potent spectrum of activity against several members of the Herpesviridae family. Its mechanism of action is primarily dependent on the viral-encoded thymidine (B127349) kinase (TK) for its initial phosphorylation, a step that is crucial for its antiviral effect. This dependence on viral TK is a key factor in its selective toxicity towards virus-infected cells.
BVDU has demonstrated significant inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1). Research has shown that BVDU can effectively reduce the titers of most HSV-1 strains by more than 3 log10 in plaque assays. nih.gov This potent activity is attributed to the efficient phosphorylation of BVDU by the HSV-1 thymidine kinase. The phosphorylated form of BVDU then interferes with viral DNA synthesis. However, it is noteworthy that HSV-1 strains resistant to acyclovir (B1169), another antiviral medication, show reduced susceptibility to BVDU, with titer reductions of less than 1.5 log10. nih.gov This suggests a cross-resistance mechanism, likely involving mutations in the viral thymidine kinase gene.
In studies combining BVDU with other treatments, such as passive immunization with human immunoglobulin in mice infected with HSV-1, a synergistic or additive effect on survival rates has been observed. nih.gov This indicates that combination therapies involving BVDU could be a promising area for further research.
BVDU is highly active against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. medscape.comwikipedia.org In vitro studies have shown that BVDU inhibits VZV replication at very low concentrations. nih.gov The 50% inhibitory dose (ID50) for BVDU against VZV has been reported to range from 0.001 to 0.01 µg/mL in different assay systems. nih.gov This potent activity is significantly greater than that of many other antiviral compounds. nih.gov The high selectivity of BVDU for VZV is underscored by the fact that it does not significantly affect the viability of host cells even at high concentrations. nih.gov The mechanism of action against VZV is also dependent on the virus's thymidine kinase, as BVDU is largely inactive against TK-deficient VZV mutants. nih.gov
The activity of BVDU against Epstein-Barr Virus (EBV) is more complex. While BVDU itself has been reported to be inactive against EBV, certain prodrugs of BVDU have shown promising anti-EBV activity. nih.govyoutube.com Specifically, lipophilic monophosphate prodrugs of BVDU, known as cycloSal-BVDUMPs, have demonstrated the ability to inhibit EBV replication. nih.gov This suggests that the delivery of the monophosphate form of BVDU directly into the target cells can overcome the limitations of the parent compound's activity against EBV.
In contrast, other studies have shown that BVDU can inhibit EBV replication in human lymphoblastoid cell lines, with a 50% effective dose (ED50) of 0.06 µM. nih.gov This study also highlighted that the inhibitory effect of BVDU on EBV replication was more prolonged compared to acyclovir. nih.gov The discrepancy in findings regarding BVDU's activity against EBV may be due to differences in the experimental models and cell lines used.
BVDU exhibits significantly lower activity against Herpes Simplex Virus Type 2 (HSV-2) compared to HSV-1. nih.gov In plaque reduction assays, the titers of HSV-2 strains were reduced by less than 2 log10 in the presence of BVDU. nih.gov This differential activity has been a basis for using BVDU to distinguish between HSV-1 and HSV-2 isolates in laboratory settings. nih.gov However, this method is not entirely reliable as some HSV-1 isolates have been shown to grow in the presence of BVDU, leading to potential misidentification. nih.gov The reduced efficacy against HSV-2 is a key characteristic of BVDU's antiviral spectrum.
In Vitro Antiviral Assays and Selectivity Profiling
A variety of in vitro assays are employed to determine the antiviral activity and selectivity of compounds like BVDU. These assays are crucial for understanding the potency and therapeutic potential of an antiviral agent.
Commonly used methods include plaque reduction assays, focus formation inhibition assays, and measurements of viral antigen formation and viral cytopathogenicity. nih.gov For VZV, the 50% inhibitory dose (ID50) of BVDU has been determined using these methods, demonstrating its high potency. nih.gov
The selectivity of an antiviral compound is a critical parameter, indicating its ability to inhibit viral replication without harming the host cells. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). For BVDU against EBV, the in vitro therapeutic index (calculated as ID50/ED50) was found to be 6,500, indicating high selectivity. nih.gov
Table 1: In Vitro Antiviral Activity of Bromovinyldeoxyuridine (BVDU)
| Virus | Assay Method | 50% Inhibitory Concentration (IC50/ID50/ED50) | Reference |
|---|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Assay | >3 log10 reduction in titer | nih.gov |
| Varicella-Zoster Virus (VZV) | Focus Formation Inhibition | 0.001 - 0.01 µg/mL | nih.gov |
| Epstein-Barr Virus (EBV) | Virus Replication Inhibition | 0.06 µM | nih.gov |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Assay | <2 log10 reduction in titer | nih.gov |
In Vivo Antiviral Efficacy Studies in Animal Models (e.g., Herpes Encephalitis in Mice)
Animal models are essential for evaluating the therapeutic potential of antiviral compounds in a living organism. BVDU has been studied in mouse models of herpes simplex virus encephalitis, a severe and often life-threatening infection of the brain. nih.govnih.gov
In these studies, oral administration of BVDU was shown to significantly reduce the mortality rate of mice infected intracerebrally with HSV-1. nih.gov The therapeutic effect was observed when treatment was initiated shortly after infection. nih.gov These findings establish the in vivo efficacy of BVDU in treating systemic HSV-1 infections, including encephalitis, in a mouse model. nih.gov
Furthermore, research combining BVDU with passive immunization in HSV-1 infected mice has demonstrated additive or even synergistic effects in improving survival rates, highlighting the potential benefits of combination therapy approaches. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| (E)-5-(2-bromovinyl)-2'-deoxyuridine |
| Acyclovir |
| Bromodeoxyuridine |
| Brivudine (B1684500) |
| (E)-5-(2-iodovinyl)-2'-deoxyuridine |
| Ganciclovir (B1264) |
| Valganciclovir |
| Vidarabine |
| Sorivudine (B1681958) |
| Cidofovir |
| Adefovir |
| Brincidofovir |
| n-Docosanol |
| Idoxuridine |
| Ethyldeoxyuridine |
| Arabinosylcytosine |
| Arabinosyladenine |
| Phosphonoacetic acid |
| Iododeoxycytidine |
| Acycloguanosine |
| Remdesivir |
| Lopinavir |
| Chloroquine |
| Umifenovir |
| Berberine |
| Cyclosporine A |
| Diltiazem |
| Oridonin |
| Triptolide |
| Oleanolic acid |
| Glycyrrhizin |
| Hypericin |
| Manzamine A |
| Silver nanoparticles |
| Lasiodiplodan |
| Botryosphaerans |
| Auranofin |
Comparative Preclinical Antiviral Efficacy and Selectivity Studies with Other Nucleoside Analogues
Bromovinyldeoxyuridine (BVDU) has been the subject of extensive preclinical research to evaluate its antiviral activity and selectivity, particularly in comparison with other established nucleoside analogues. These studies have been crucial in defining its potential as a therapeutic agent against certain herpesviruses, most notably Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).
Detailed Research Findings
Preclinical evaluations have consistently demonstrated the high potency of BVDU against VZV and HSV-1. In vitro studies measuring the 50% inhibitory dose (ID50) against HSV-1 have shown BVDU to be significantly more potent than acyclovir (ACV). For instance, one study reported an ID50 of 0.008 µg/mL for BVDU compared to 0.19 µg/mL for acyclovir against the E115 strain of HSV-1. nih.gov This suggests that a much lower concentration of BVDU is required to achieve the same level of viral inhibition as acyclovir.
The comparative efficacy of BVDU has also been explored across various cell lines. In a study comparing BVDU, acyclovir, and fluoroiodoaracytosine (FIAC) against HSV-1 (KOS strain), the 50% inhibitory doses varied between cell lines. However, the general order of potency was BVDU > FIAC > ACV in most human, simian, and feline cell lines tested. nih.gov For example, the inhibitory doses for BVDU ranged from 0.004 to 0.2 µg/mL, while for acyclovir, the range was 0.01 to 2 µg/mL. nih.gov
The selectivity of an antiviral compound is a critical measure of its potential therapeutic value, representing the ratio of its toxicity to its efficacy. A higher selectivity index (SI) indicates a greater margin of safety. In comparative studies against VZV, BVDU has exhibited a markedly superior selectivity index compared to other nucleoside analogues like acyclovir and penciclovir (B1679225). One study reported the selectivity index for BVDU against VZV to be 20,000, whereas the indices for acyclovir and penciclovir were significantly lower, ranging from 600 to 800. nih.gov In the same study, sorivudine (BV-araU) showed an even higher selectivity index of over 1,000,000. nih.gov
Further research has elaborated on the spectrum of activity. A comprehensive in vitro evaluation against sixteen clinical isolates of VZV established a clear hierarchy of selectivity. Sorivudine and BVDU were found to be the most selective agents, followed by a number of other analogues, with acyclovir, penciclovir, and ganciclovir demonstrating lower selectivity. mdpi.com This high selectivity of BVDU is attributed to its specific phosphorylation by the viral thymidine kinase (TK), an enzyme essential for the activation of the drug, which is followed by the inhibition of the viral DNA polymerase. tandfonline.com
The following interactive data tables summarize the comparative preclinical efficacy and selectivity of BVDU and other nucleoside analogues against HSV-1 and VZV.
Table 1: Comparative Antiviral Activity (EC₅₀/ID₅₀) against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | EC₅₀/ID₅₀ (µg/mL) | Reference |
| Bromovinyldeoxyuridine (BVDU) | E115 | Not Specified | 0.008 | nih.gov |
| Acyclovir (ACV) | E115 | Not Specified | 0.19 | nih.gov |
| Bromovinyldeoxyuridine (BVDU) | KOS | Various | 0.004 - 0.2 | nih.gov |
| Acyclovir (ACV) | KOS | Various | 0.01 - 2 | nih.gov |
EC₅₀/ID₅₀: 50% effective concentration/50% inhibitory dose. Lower values indicate higher potency.
Table 2: Comparative Selectivity Index against Varicella-Zoster Virus (VZV)
| Compound | Selectivity Index (SI) | Reference |
| Bromovinyldeoxyuridine (BVDU) | 20,000 | nih.gov |
| Acyclovir (ACV) | 600 - 800 | nih.gov |
| Penciclovir (PCV) | 600 - 800 | nih.gov |
| Sorivudine (BV-araU) | > 1,000,000 | nih.gov |
Selectivity Index (SI) = 50% Cytotoxic Concentration (CC₅₀) / 50% Effective Concentration (EC₅₀). Higher values indicate greater selectivity and a better safety profile.
Anticancer Research Applications
Chemosensitization Mechanisms and Multidrug Resistance Prevention in Cancer Cells
A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resilient to a broad range of anticancer drugs. nih.gov BVDU has demonstrated promising activity in preventing the emergence of this resistance. nih.govharvard.edu Rather than reversing established MDR, studies have focused on BVDU's ability to prevent or delay its development when administered at the onset of chemotherapy. harvard.edu This prophylactic approach is considered a valuable strategy for improving the long-term effectiveness of chemotherapy and enhancing clinical outcomes for patients with cancers prone to developing resistance. nih.govharvard.edu
The development of drug resistance is often linked to genetic changes in cancer cells, particularly the amplification of specific genes. nih.govnih.gov BVDU appears to counteract this by suppressing the amplification of genes known to confer resistance. nih.govharvard.edu
One of the most critical genes in MDR is ABCB1, which encodes the P-glycoprotein (P-gp) drug efflux pump. mdpi.com This pump actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness. Research has shown that in mouse leukemia cell lines exposed to increasing concentrations of doxorubicin (B1662922), the concurrent administration of BVDU prevented the development of doxorubicin resistance. nih.govharvard.edu This effect was attributed to the suppression of ABCB1 gene amplification and subsequent expression. nih.govharvard.edu
Similarly, BVDU has been found to prevent resistance to methotrexate (B535133), a drug that inhibits the enzyme dihydrofolate reductase (DHFR). nih.govharvard.eduwikipedia.org Resistance to methotrexate can arise from the amplification of the dihydrofolate reductase (Dhfr) gene. nih.gov In studies using 3T6 mouse fibroblast cells, BVDU was reported to suppress the chemotherapy-induced amplification of the Dhfr gene, thereby preventing the emergence of methotrexate resistance. nih.govharvard.edu The ability of BVDU to interfere with gene amplification and recombination processes is considered a key contributor to its chemo-preventive properties. harvard.edu
Table 1: BVDU-Mediated Suppression of Gene Amplification
| Cell Line | Chemotherapeutic Agent | Target Gene Suppressed by BVDU | Outcome |
| Mouse Leukemia Cells | Doxorubicin | ABCB1 | Prevention of doxorubicin resistance. nih.govharvard.edu |
| 3T6 Mouse Fibroblasts | Methotrexate | Dihydrofolate reductase (Dhfr) | Prevention of methotrexate resistance. nih.govharvard.edu |
Preclinical Evaluation of BVDU in Combinatorial Therapies with Established Chemotherapeutic Agents
Building on its chemosensitization properties, BVDU has been evaluated in preclinical models in combination with established anticancer drugs. These studies aim to enhance the therapeutic efficacy of standard chemotherapies.
A significant area of investigation has been the combination of BVDU with 5-fluorouracil (B62378) (5-FU). nih.govnih.gov BVDU's metabolite, bromovinyluracil (BVU), is a potent inhibitor of dihydrothymine (B131461) dehydrogenase, the enzyme responsible for the breakdown of 5-FU. nih.gov By inhibiting this enzyme, BVDU prevents the rapid degradation of 5-FU, leading to sustained plasma levels of the drug. nih.govnih.gov In a murine P388 leukemia model, this combination resulted in an enhanced antitumor effect. nih.gov Furthermore, in studies using adenocarcinoma 755 in mice, the combination of BVDU and 5-FU demonstrated a markedly improved therapeutic index compared to 5-FU alone. nih.gov
Further preclinical studies have shown that BVDU can strengthen the cytotoxicity of a range of other chemotherapy agents, including doxorubicin, mitomycin C, mitoxantrone, glufosfamide, and cisplatin, by inducing apoptosis in vitro. harvard.edu
Table 2: Preclinical Combinatorial Therapies with BVDU
| Combination Agent | Cancer Model | Mechanism of Action | Result |
| 5-Fluorouracil (5-FU) | Murine P388 Leukemia nih.gov | Inhibition of dihydrothymine dehydrogenase by BVU, preventing 5-FU degradation and increasing its plasma levels. nih.gov | Enhanced antitumor activity of 5-FU. nih.gov |
| 5-Fluorouracil (5-FU) | Adenocarcinoma 755 in mice nih.gov | Slowed plasma clearance of 5-FU. nih.gov | Significantly increased therapeutic index of 5-FU. nih.gov |
| Various Agents* | In vitro cancer cell lines harvard.edu | Induction of apoptosis. harvard.edu | Strengthened cytotoxicity of the chemotherapeutic agents. harvard.edu |
*Various agents include doxorubicin, mitomycin C, mitoxantrone, glufosfamide, and cisplatin.
Applications in Tumor Cells Transformed with Viral Thymidine (B127349) Kinase Genes
A highly specific application of BVDU in cancer research is in the context of "suicide gene therapy." researchgate.netnih.gov This strategy involves introducing a non-human gene into cancer cells that makes them uniquely susceptible to a specific drug, or "prodrug." nih.gov The most well-established system uses the thymidine kinase gene from the Herpes Simplex Virus (HSV-TK). researchgate.netnih.gov
Cancer cells are first engineered to express the HSV-TK gene. researchgate.net When the patient is subsequently treated with a prodrug like BVDU, the viral enzyme, but not the human cellular enzymes, efficiently phosphorylates BVDU. researchgate.netnih.gov This phosphorylation converts BVDU into a toxic compound. researchgate.net The phosphorylated BVDU is further converted into its triphosphate form, which is then incorporated into the DNA of the dividing cancer cells, causing DNA backbone breakage that leads to cell cycle arrest and apoptosis, effectively killing the tumor cells. researchgate.net
The high affinity of HSV-TK for BVDU makes this system highly selective; tumor cells expressing the viral kinase are inhibited by concentrations of BVDU lower than 1 ng/ml. nih.gov This approach has been demonstrated to effectively eliminate proliferating human iPSC-derived neural progenitor cells expressing HSV-TK in vitro and has been validated in in vivo models. nih.gov Engineered variants of human deoxycytidine kinase have also been developed to activate BVDU, offering a novel gene therapy system that can eradicate tumor cells in xenogeneic models. nih.gov This cell-killing mechanism can be triggered by the inhibition of thymidylate synthase by BVDU-monophosphate and is not solely dependent on the incorporation of its metabolites into DNA, allowing for the killing of non-dividing cells as well. nih.gov
Table 3: BVDU in Viral Thymidine Kinase-Based Gene Therapy
| System | Cell/Tumor Model | Mechanism of Action | Outcome |
| HSV-TK nih.gov | Tumor cells transformed with HSV-1 TK gene | Selective phosphorylation of BVDU by viral TK, leading to inhibition of cell proliferation. nih.gov | Inhibition of tumor cell proliferation at very low BVDU concentrations (<1 ng/ml). nih.gov |
| HSV-TK nih.gov | Human iPSC-derived neural progenitor cells (NPCs) | HSV-TK catalyzes the phosphorylation of BVDU, leading to the elimination of proliferating cells. nih.gov | >80% reduction in the survival of HSV-TK expressing cells. nih.gov |
| Engineered human deoxycytidine kinase nih.gov | U87mg tumor cells, Jurkat and Molt-4 leukemia cells | Engineered kinase activates BVDU, which inhibits thymidylate synthase and induces apoptosis. nih.gov | Efficient elimination of transduced cancer cells in vitro and in vivo in tumor and leukemia models. nih.gov |
Drug Resistance Mechanisms and Counter Strategies
Molecular Basis of Viral Resistance to BVDU
The primary mechanism of viral resistance to BVDU involves mutations in the viral genes encoding thymidine (B127349) kinase (TK) and, to a lesser extent, DNA polymerase (DNA Pol). These enzymes are pivotal in the metabolic activation and antiviral action of BVDU.
The viral thymidine kinase (TK) is essential for the initial phosphorylation of BVDU, a critical step for its antiviral activity. Consequently, the majority of BVDU-resistant herpes simplex virus (HSV) strains harbor mutations within the TK gene. nih.govnih.gov These mutations can lead to several outcomes:
Loss of TK Activity: A significant portion of resistance is attributed to frameshift mutations, often occurring in homopolymer runs of guanine (B1146940) and cytosine nucleotides within the TK gene. nih.govnih.gov These frameshifts result in premature termination of protein synthesis, leading to a truncated and non-functional TK enzyme. nih.gov
Altered Substrate Specificity: Missense mutations, which result in single amino acid substitutions, can also confer resistance. nih.govnih.gov These changes can alter the three-dimensional structure of the TK enzyme, reducing its affinity for BVDU as a substrate while potentially maintaining its ability to phosphorylate the natural substrate, thymidine. nih.gov This altered substrate specificity prevents the effective activation of BVDU. nih.govnih.gov
TK-Deficient or -Altered Phenotypes: Viruses with these mutations are often characterized as TK-deficient or TK-altered. nih.gov While the TK gene is not strictly essential for viral replication in cell culture, it plays a role in the virus's virulence and ability to reactivate from latency in a living organism. nih.gov
A study characterizing a panel of BVDU-resistant HSV-1 strains identified a variety of mutations in the TK gene. These included frameshift mutations and single nucleotide substitutions that resulted in stop codons or amino acid changes at various positions, such as A168T, R51W, G59W, G206R, R220H, Y239S, and T287M. nih.gov The A168T substitution was frequently observed and associated with an altered TK phenotype. nih.gov
While less common than TK mutations, alterations in the viral DNA polymerase (DNA Pol) gene can also lead to BVDU resistance. nih.govnih.gov The DNA polymerase is the ultimate target of the active form of BVDU, BVDU-triphosphate, which inhibits viral DNA synthesis. nih.gov
Mutations in the DNA Pol gene can reduce the enzyme's sensitivity to inhibition by BVDU-triphosphate. These mutations often occur in conserved regions of the enzyme that are critical for its function, such as the exonuclease domains. nih.gov For instance, in human cytomegalovirus (CMV), mutations like D301N, N410K, D413E, T503I, and L516R in the DNA polymerase gene have been shown to confer resistance to nucleoside analogues. nih.gov While these specific mutations were identified in the context of other antivirals, they highlight the principle that changes in the DNA polymerase can be a mechanism of resistance for this class of drugs.
It is important to note that DNA polymerase mutations are a less frequent cause of clinical resistance to nucleoside analogues like acyclovir (B1169), accounting for approximately 5% of cases, with the vast majority being due to TK mutations. nih.gov
Phenotype-Genotype Associations in Drug-Resistant Viral Strains
A clear correlation often exists between the specific genetic mutations (genotype) in a viral strain and its observable characteristics of drug resistance (phenotype). nih.govnih.gov The degree of resistance to BVDU and the cross-resistance to other antiviral agents can be directly linked to the nature and location of the mutation within the TK or DNA Pol gene.
For example, studies on BVDU-resistant HSV-1 mutants have demonstrated that different mutations lead to varying levels of resistance. Clones with the Y239S mutation in the TK gene exhibited lower levels of resistance to a range of TK-dependent drugs. nih.gov In contrast, the R220H mutant showed high resistance to BVDU and the related compound BVaraU, but lower levels of resistance to other antivirals like acyclovir and penciclovir (B1679225). nih.gov This demonstrates that the specific amino acid substitution can fine-tune the resistance profile.
The location of the mutation is also critical. Mutations in the ATP-binding site or the nucleoside-binding site of the TK enzyme can have a profound impact on its ability to phosphorylate BVDU. nih.gov Similarly, mutations in conserved regions of the DNA polymerase can significantly affect its interaction with the activated drug. nih.govwhiterose.ac.uk
The relationship between genotype and phenotype is a cornerstone of modern antiviral resistance testing. nih.govnih.govresearchgate.net Genotypic testing, which involves sequencing the relevant viral genes to identify resistance-associated mutations, can provide a rapid prediction of the resistance phenotype. nih.govresearchgate.net This approach is often faster than traditional phenotypic testing, which requires culturing the virus in the presence of the drug. researchgate.net
| Viral Gene | Mutation | Associated Phenotype | Reference |
|---|---|---|---|
| Thymidine Kinase (TK) | Frameshift mutations (in homopolymer runs) | Loss of TK activity, high resistance to BVDU. | nih.gov |
| Thymidine Kinase (TK) | A168T | Altered TK phenotype, commonly selected substitution. | nih.gov |
| Thymidine Kinase (TK) | R220H | High resistance to BVDU and BVaraU, lower resistance to acyclovir and penciclovir. | nih.gov |
| Thymidine Kinase (TK) | Y239S | Low levels of resistance to TK-dependent drugs. | nih.gov |
Development and Utilization of Viral Models for Resistance Studies (e.g., Murine Gamma-Herpesvirus-68)
Small animal models are invaluable tools for studying the pathogenesis of viral infections and the development of drug resistance in a living organism. Murine gamma-herpesvirus 68 (MHV-68), a virus that naturally infects rodents, serves as an excellent model for human gammaherpesviruses like Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV). nih.govnih.govwikipedia.org
The genetic and biological similarities between MHV-68 and human gammaherpesviruses allow researchers to investigate fundamental aspects of the viral life cycle, including replication, latency, and reactivation. nih.govfrontiersin.org Importantly, the MHV-68 model can be used to study antiviral drug resistance in a whole-animal context. nih.gov
Key advantages of using MHV-68 for resistance studies include:
Genetic Manipulation: The MHV-68 genome has been cloned as a bacterial artificial chromosome (BAC), which facilitates the introduction of specific mutations. frontiersin.org This allows for the creation of recombinant viruses with known resistance mutations, enabling researchers to study the in vivo consequences of these genetic changes.
In Vivo Competition Assays: Dual infection competition assays can be performed where wild-type and drug-resistant MHV-68 viruses compete within the same animal. nih.gov This provides a direct measure of the "fitness" of the resistant mutant in the presence and absence of antiviral drug pressure.
Pathogenesis Studies: The model allows for the investigation of how resistance mutations affect viral pathogenesis, including the establishment of latency and the potential for disease development. nih.govresearchgate.net
Studies using MHV-68 have shown that viruses with mutations in their thymidine kinase (TK) gene can outcompete the wild-type virus when under the selective pressure of pyrimidine (B1678525) nucleoside analogues. nih.gov Interestingly, some TK missense mutations in MHV-68 were found to increase viral fitness even in the presence of antivirals that are not pyrimidine nucleosides, suggesting that these mutations may have broader effects on viral or cellular functions. nih.gov
Preclinical Pharmacokinetics and Metabolism Research
Preclinical Absorption and Distribution Studies
Detailed preclinical data regarding the specific absorption and tissue distribution of Bromovinyldeoxyuridine (BVDU) in common animal models such as rats, mice, or rabbits are not extensively available in the public domain. However, general principles of nucleoside analogue pharmacokinetics suggest that after oral administration, BVDU is rapidly absorbed from the gastrointestinal tract. nih.gov The distribution of the compound throughout the body is a critical factor in its therapeutic efficacy. For antiviral agents targeting localized infections, such as those caused by herpesviruses, adequate penetration into affected tissues, including the skin, mucous membranes, and nervous system, is essential.
While specific tissue concentration data for BVDU is not provided in the reviewed literature, studies on similar nucleoside analogues provide some context. For instance, after oral administration, these types of compounds are generally distributed to various organs. The extent of distribution can be influenced by factors such as plasma protein binding and the compound's lipophilicity.
Intracellular Metabolism and Phosphorylation Dynamics of BVDU
The antiviral activity of Bromovinyldeoxyuridine (BVDU) is critically dependent on its intracellular conversion to the active triphosphate form. This process is initiated by a virus-encoded enzyme, thymidine (B127349) kinase (TK). nih.govnih.gov In cells infected with herpes simplex virus type 1 (HSV-1) or varicella-zoster virus (VZV), the viral TK efficiently phosphorylates BVDU to its monophosphate derivative (BVDU-MP). researchgate.net
This initial phosphorylation step is highly selective for virus-infected cells, as cellular TK has a much lower affinity for BVDU. This selectivity is a cornerstone of BVDU's favorable safety profile, as it minimizes effects on uninfected host cells. researchgate.net
Following its formation, BVDU-MP is further phosphorylated by cellular kinases, first to the diphosphate (B83284) (BVDU-DP) and subsequently to the active triphosphate form, BVDU-triphosphate (BVDU-TP). nih.govnih.gov Research has shown that the efficiency of the second phosphorylation step, the conversion of BVDU-MP to BVDU-DP, can vary between different herpesviruses. For example, the viral dThd-dTMP kinase from HSV-1 can catalyze this conversion, whereas the enzyme from herpes simplex virus type 2 (HSV-2) is significantly less efficient. researchgate.net This difference in phosphorylation efficiency is believed to contribute to the lower sensitivity of HSV-2 to BVDU. researchgate.net The final active metabolite, BVDU-TP, then acts as an inhibitor of the viral DNA polymerase. nih.gov
| Metabolite | Enzyme | Cell Type | Significance |
|---|---|---|---|
| Bromovinyldeoxyuridine (BVDU) | Viral Thymidine Kinase (TK) | Virus-Infected Cells (HSV-1, VZV) | Initial and selective activation step. |
| BVDU-Monophosphate (BVDU-MP) | Cellular Kinases / Viral dThd-dTMP Kinase | Virus-Infected Cells | Intermediate metabolite in the phosphorylation cascade. |
| BVDU-Diphosphate (BVDU-DP) | Cellular Kinases | Virus-Infected Cells | Precursor to the active triphosphate form. |
| BVDU-Triphosphate (BVDU-TP) | - | Virus-Infected Cells | Active form that inhibits viral DNA polymerase. |
Enzymatic Degradation Pathways of BVDU and its Analogues (e.g., by Thymidine Phosphorylase)
A significant metabolic pathway for Bromovinyldeoxyuridine (BVDU) involves its degradation by the enzyme thymidine phosphorylase (TP). researchgate.net This enzyme cleaves the glycosidic bond of BVDU, resulting in the formation of the inactive base, (E)-5-(2-bromovinyl)uracil (BVU). nih.gov This enzymatic degradation represents a major route of inactivation for BVDU.
Studies have demonstrated that BVDU is a good substrate for human thymidine phosphorylase, and its degradation can be inhibited by known inhibitors of this enzyme. researchgate.net The susceptibility of BVDU to phosphorolysis has led to the development of analogues that are more resistant to this degradation pathway. For instance, the substitution of the 2'-deoxyribose sugar with arabinose, as in 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BrVaraUra), renders the compound more stable against enzymatic breakdown by pyrimidine (B1678525) nucleoside phosphorylases, as it does not lead to the formation of the inactive BVU metabolite in infected cells. nih.gov
Cellular Uptake Mechanisms in Preclinical Models
The entry of Bromovinyldeoxyuridine (BVDU) into host cells is a prerequisite for its antiviral activity. Preclinical studies suggest that the cellular uptake of BVDU is intrinsically linked to its subsequent phosphorylation by viral thymidine kinase (TK). nih.gov In mock-infected cells or cells infected with TK-negative mutants of herpes simplex virus, the intracellular uptake of BVDU is minimal. nih.gov This indicates that the uptake is not primarily mediated by general-purpose nucleoside transporters in the absence of viral enzyme activity.
The dependence on viral TK for efficient uptake suggests a "trapping" mechanism. Once inside a virus-infected cell, BVDU is rapidly phosphorylated to BVDU-MP. The addition of the charged phosphate (B84403) group prevents the molecule from diffusing back out of the cell, effectively trapping it intracellularly. This selective accumulation within infected cells further enhances the compound's targeted antiviral effect. While the precise transporters involved in the initial entry of BVDU into the cell have not been fully elucidated, the critical role of subsequent phosphorylation in its retention is well-established.
Chemical Synthesis and Analogues Development
Novel Synthetic Methodologies for BVDU
The synthesis of BVDU has evolved to improve efficiency, yield, and stereoselectivity. A notable advancement involves a simple and practical method for the preparation of BVDU and its analogues. This process begins with the condensation of readily available 5-formyl pyrimidine (B1678525) nucleosides with carbon tetrabromide. This is followed by a highly efficient and stereoselective debromination step, which is promoted by the use of diethyl phosphite (B83602) and triethylamine. nih.gov This methodology offers a more streamlined approach compared to earlier multi-step syntheses, making the production of BVDU more feasible for research and potential clinical applications. During such syntheses, trace by-products have been identified, including 5-(1,2-dibromo-2-succinimidoethyl)-2'-deoxyuridine. nih.gov
Synthesis of BVDU Analogues and Derivatives
The modification of the BVDU structure has been a key strategy to enhance its biological activity, improve its pharmacokinetic profile, and overcome resistance mechanisms. This has led to the development of a wide array of analogues and derivatives.
Enzymatic synthesis offers a powerful tool for the regioselective modification of nucleosides like BVDU, allowing for precise structural changes under mild conditions. This approach is particularly valuable for creating derivatives such as carbamates and acylated compounds.
A significant breakthrough has been the first regioselective enzymatic alkoxycarbonylation of primary amino groups in pyrimidine 3',5'-diaminonucleoside derivatives, which are analogues of BVDU. nih.gov Researchers have successfully used Candida antarctica lipase (B570770) B (CAL-B) to catalyze this reaction with nonactivated homocarbonates. This enzymatic process selectively yields N-5' carbamates in moderate to high yields. nih.gov In contrast, using immobilized Pseudomonas cepacia lipase (PSL-C) resulted in a mixture of alkoxycarbonylated regioisomers. nih.gov To selectively obtain N-3' carbamates, a chemoenzymatic route has been effectively employed, utilizing the previously synthesized N-5'-protected derivatives as intermediates. nih.gov
Enzymatic acylation is another widely used technique. Lipases, such as those from Penicillium expansum, can mediate the regioselective acylation of pyrimidine nucleosides to produce desired 5'-esters with high conversion rates and selectivity. researchgate.net The efficiency of such enzymatic reactions can be influenced by the choice of solvent, with bio-solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) showing higher reaction rates compared to common organic solvents. researchgate.net
To improve the delivery and metabolic stability of BVDU, various prodrug strategies have been explored. These strategies aim to mask the active drug to enhance properties like cell permeability and bypass resistance mechanisms, releasing the active form intracellularly.
Heterodinucleotides : One innovative prodrug approach involves linking BVDU to another active nucleoside. A heterodinucléotide composed of BVDU and the anticancer drug Gemcitabine, connected by a 5',5'-pyrophosphate bridge (BVDUp(2)dFdC), has been synthesized. nih.gov This conjugate was evaluated for its antitumor activity and demonstrated a cytotoxicity comparable to that of Gemcitabine alone against certain cancer cell lines. nih.gov
Valine Esters : Amino acid esters are a well-established prodrug strategy to enhance bioavailability. acs.org The synthesis of 5'-O-amino acid esters of BVDU analogues has been shown to be highly effective. For example, the L-valine ester of a BVDU analogue, β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU), demonstrated potent anti-Varicella Zoster Virus (VZV) activity. nih.govnih.gov This highlights the potential of valine esters to improve the therapeutic index of BVDU-related compounds.
Phosphoramidates : The phosphoramidate (B1195095) ProTide approach is a powerful strategy to deliver the monophosphate form of a nucleoside analogue into cells, bypassing the often-inefficient initial phosphorylation step by nucleoside kinases. Numerous phosphoramidate derivatives of BVDU have been synthesized and evaluated. researchgate.net The synthesis typically involves reacting BVDU with a phosphorodiamidate reagent. nih.govacs.org Extensive structure-activity relationship (SAR) studies on these prodrugs have led to the identification of compounds with significantly enhanced anticancer potency. A key example is the phenyl-methoxy-L-alaninyl-BVdU phosphoramidate, known as thymectacin, which has shown enhanced in vitro activity in colon and prostate cancer cell lines. researchgate.net
| Prodrug Type | Example Compound | Key Research Finding | Reference |
|---|---|---|---|
| Heterodinucleotide | BVDUp(2)dFdC | Showed cytotoxicity similar to Gemcitabine against AH13 rat sarcoma cells. | nih.gov |
| Valine Ester | l-valine ester of l-BHDU | Exhibited potent anti-VZV activity with an EC50 value of 0.030 μM. | nih.govnih.gov |
| Phosphoramidate | Thymectacin (phenyl-methoxy-L-alaninyl-BVdU phosphoramidate) | Demonstrated a significant enhancement of anticancer potency in vitro in colon and prostate cancer cell lines. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Antiviral and Anticancer Efficacy
SAR studies are crucial for understanding how specific structural features of BVDU and its analogues influence their biological activity, guiding the design of more effective therapeutic agents. researchgate.net
For antiviral activity, modifications to both the sugar and base moieties have been explored. A critical finding is that the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are important for activity. The synthesis of (E)-3',5'-diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine, a diamino analogue of BVDU, resulted in a complete loss of activity against herpes simplex virus and varicella-zoster virus, demonstrating the necessity of the hydroxyl groups for antiviral action. acs.org Furthermore, in amino acid ester prodrugs of BVDU analogues, the stereochemistry of the amino acid is crucial. The L-valine ester of l-BHDU was significantly more potent than its D-valine counterpart, indicating a specific recognition by cellular transporters or enzymes. nih.gov
In the context of anticancer efficacy, SAR studies have been extensively performed on phosphoramidate prodrugs. These studies have systematically varied the components of the phosphoramidate moiety, including the aryl group, the ester, and the amino acid. researchgate.net This has revealed that specific combinations, such as the phenyl group, a methyl ester, and an L-alanine amino acid in thymectacin, lead to a significant enhancement of cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com This demonstrates that the ProTide moiety can be fine-tuned to optimize the delivery and activation of the BVDU monophosphate, thereby boosting its anticancer effects.
| Analogue/Derivative | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| (E)-3',5'-diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine | Replacement of 3' and 5' hydroxyl groups with amino groups. | Complete loss of antiviral activity against HSV and VZV. | acs.org |
| D-valine ester of l-BHDU | Change in stereochemistry from the L-valine ester. | Significant drop in antiviral activity against VZV. | nih.gov |
| Thymectacin (Phosphoramidate Prodrug) | Addition of a specific phenyl-methoxy-L-alaninyl phosphoramidate moiety to the 5' position. | Significant enhancement of in vitro anticancer potency. | researchgate.net |
Advanced Research Methodologies and Future Directions
High-Throughput Screening and Assay Development for BVDU and Analogues
High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For BVDU and its analogues, HTS is instrumental in identifying novel compounds with enhanced antiviral profiles or new therapeutic indications. The development of robust and sensitive assays is critical to the success of any HTS campaign.
Traditionally, antiviral activity is assessed using methods like the plaque reduction neutralization test (PRNT) or cytopathic effect (CPE)-based assays. kerala.gov.in CPE assays, which measure the ability of a compound to protect cells from virus-induced damage, have been successfully adapted for HTS formats. nih.gov For instance, a luminescent cell-viability reagent can be used to quantify the protective effects of compounds against viruses like the Bluetongue virus, allowing for the screening of vast compound collections and the identification of multiple potential inhibitors. nih.gov
More advanced assay development involves the use of reporter gene systems. These systems incorporate a reporter gene, such as green fluorescent protein (GFP) or luciferase, into the viral genome. nih.govnih.gov The expression of the reporter gene is linked to viral replication, providing a quantifiable signal that can be easily measured in an HTS format. For example, a recombinant Hepatitis B Virus (HBV) carrying a luminescent reporter was used to screen over a thousand compounds, leading to the identification of a potent inhibitor. nih.gov Similarly, a reporter Bovine Viral Diarrhea Virus (BVDV) expressing eGFP was developed to facilitate large-scale screening of potential inhibitors targeting different stages of the viral life cycle. nih.gov These reporter virus systems offer a versatile and sensitive platform for screening BVDU analogues against a wider range of viruses.
Table 1: Comparison of Antiviral Assay Methodologies for HTS
| Assay Type | Principle | Advantages | Disadvantages | Example Application |
| Cytopathic Effect (CPE) Assay | Measures the inhibition of virus-induced cell death. nih.gov | Simple, widely applicable, can detect compounds that rescue cells from viral effects. nih.gov | Less sensitive for non-cytopathic viruses, can be subjective. | Screening compound libraries against Bluetongue Virus (BTV). nih.gov |
| Plaque Reduction Assay | Quantifies the reduction in viral plaques (zones of cell death) in the presence of a compound. kerala.gov.in | Provides a direct measure of infectious virus reduction. kerala.gov.in | Labor-intensive, low-throughput, not suitable for all viruses. | Testing compound efficacy against Chikungunya and Dengue viruses. kerala.gov.in |
| Reporter Virus Assay | Measures the expression of a reporter gene (e.g., GFP, Luciferase) inserted into the viral genome as a proxy for viral replication. nih.govnih.govnih.gov | High sensitivity, quantifiable, suitable for HTS, can provide insights into the mechanism of action. nih.govnih.gov | Requires genetic modification of the virus, reporter expression may not always correlate perfectly with the entire viral life cycle. nih.gov | Screening for inhibitors of Hepatitis B Virus and Bovine Viral Diarrhea Virus. nih.govnih.gov |
Application of Advanced Spectroscopic Techniques in Conformational and Structural Elucidation
Understanding the three-dimensional structure of BVDU and how it interacts with its molecular targets is fundamental to explaining its high potency and selectivity. nih.gov Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are the principal methods for determining high-resolution structures of biomolecules and their complexes. nih.govnih.gov
X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystallized state. This technique has been invaluable in determining the precise atomic coordinates of drug targets like viral enzymes, often in complex with an inhibitor. For a molecule like BVDU, crystallizing it with its target, the viral thymidine (B127349) kinase, would reveal the specific molecular interactions—hydrogen bonds, hydrophobic interactions—that are responsible for its binding and inhibitory activity. This structural information is critical for structure-based drug design.
NMR spectroscopy, on the other hand, provides information about the structure and dynamics of molecules in solution, which can be more representative of the physiological environment. stanford.edu It is particularly powerful for studying dynamic regions of proteins and conformational changes upon ligand binding. stanford.edunih.gov For BVDU, NMR could be used to study its conformational flexibility in solution and to map its binding site on a target enzyme by observing chemical shift perturbations in the protein's NMR spectrum upon addition of the drug. While both techniques are powerful, they are also highly complementary; combining data from both NMR and X-ray crystallography can lead to a more complete and accurate structural model. nih.govnih.govstanford.edu
Other spectroscopic methods like UV-visible, fluorescence, and circular dichroism spectroscopy can also provide valuable, albeit lower-resolution, information. researchgate.netsetu.ie For example, changes in tryptophan fluorescence can indicate conformational changes in a protein upon BVDU binding, while circular dichroism can detect changes in the protein's secondary structure. nih.gov UV spectroscopy, when combined with computational methods, can also serve as a tool for conformational analysis by correlating observed electronic transitions with calculated electric fields in different conformations. rsc.org
Table 2: Spectroscopic Techniques for BVDU Structural Analysis
| Technique | Information Provided | Application to BVDU Research |
| X-Ray Crystallography | High-resolution 3D structure of molecules in a crystal lattice. nih.govstanford.edu | Determining the precise binding mode of BVDU and its analogues to target enzymes like viral thymidine kinase and DNA polymerase. |
| NMR Spectroscopy | 3D structure and dynamics of molecules in solution; conformational changes. nih.govstanford.edu | Elucidating the solution conformation of BVDU, studying its dynamic interactions with target enzymes, and mapping binding interfaces. |
| Circular Dichroism (CD) | Information on the secondary structure (e.g., alpha-helix, beta-sheet) of proteins. nih.govresearchgate.net | Assessing changes in the secondary structure of a target enzyme upon binding of BVDU. |
| Fluorescence Spectroscopy | Information on the local environment of fluorescent probes (e.g., tryptophan residues); detects conformational changes. nih.govresearchgate.net | Monitoring conformational shifts in viral enzymes during interaction with BVDU. |
Integration of Computational Chemistry and Molecular Modeling Approaches in Drug Design
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, complementing experimental approaches by providing insights at an atomic level. amrita.eduscirp.org These methods allow for the rational design of new drugs and the optimization of existing ones, like BVDU. Techniques range from molecular mechanics, which uses classical physics to model molecular behavior, to more complex quantum mechanical calculations. amrita.edumdpi.com
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand (like BVDU) when bound to a receptor (like a viral enzyme). By simulating the interaction between BVDU and the active site of viral thymidine kinase or DNA polymerase, researchers can rationalize its known high affinity and selectivity. nih.gov These simulations can identify key amino acid residues involved in binding, guiding the design of new analogues with modified functional groups to enhance these interactions.
Beyond simple docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the BVDU-enzyme complex over time. nsmindia.in This can reveal how the drug affects the enzyme's flexibility and conformational landscape, providing a deeper understanding of its inhibitory mechanism. Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of BVDU, helping to understand its chemical reactivity and the energetics of its phosphorylation by viral kinases. amrita.edunsmindia.in These computational approaches are not only predictive but also explanatory, helping to interpret experimental data and formulate new hypotheses for testing in the lab. scirp.org
Development of Novel Preclinical Models for BVDU Research (e.g., Reporter Viruses)
The evaluation of antiviral agents like BVDU requires preclinical models that can accurately reflect the complexities of viral infection in a living system. While traditional cell culture and animal models remain important, there is a drive to develop more sophisticated and predictive systems. nih.govnih.gov
As mentioned previously, reporter viruses are a significant advancement in preclinical modeling. nih.gov By engineering viruses to express a reporter protein, researchers can monitor the progression of infection in real-time, both in vitro and in vivo. nih.govbiorxiv.org This allows for a more dynamic and quantitative assessment of an antiviral compound's efficacy. For instance, using a reporter influenza virus, the spread of the virus and the effect of an antiviral drug could be visualized and measured directly within a living animal model. nih.gov The development of reporter versions of viruses susceptible to BVDU, such as Varicella-Zoster Virus (VZV) or Herpes Simplex Virus type 1 (HSV-1), would provide powerful tools for studying its activity in more complex biological contexts.
In addition to reporter systems, there is growing interest in developing more biomimetic in vitro models, such as organ-on-a-chip technology. nih.gov These microfluidic devices can be used to create models of human tissues and organs, such as a blood-brain barrier model, that more closely mimic human physiology than simple cell cultures. Such models could be used to study the permeability and efficacy of BVDU in specific target tissues, providing more reliable preclinical data and potentially reducing the reliance on animal testing. nih.gov
Identification of Novel Preclinical Targets and Unexplored Biological Pathways
While the primary mechanism of BVDU is well-established—selective phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase—advanced research methodologies offer the potential to uncover novel targets and secondary mechanisms of action. nih.govresearchgate.net
Investigating the broader impact of BVDU on the host cell and viral life cycle could reveal unexplored biological pathways. For example, one study suggested that BVDU can partially inhibit the glycosylation of bovine herpesvirus 1 (BHV-1) glycoproteins. nih.gov This effect was dependent on the phosphorylation of BVDU, indicating a potential downstream consequence of its primary mechanism. In BVdU-treated cells, immature forms of viral glycoproteins accumulated, and the release of new virus particles was impaired. nih.gov This suggests that beyond DNA replication, BVDU might interfere with the proper maturation and transport of viral components, representing a secondary antiviral effect.
Furthermore, the search for novel therapeutic targets is a continuous effort in antiviral research. nih.govmdpi.com Viruses encode various enzymes essential for their replication that could serve as drug targets. For instance, many viruses encode deubiquitinating enzymes (DUBs) that manipulate the host's ubiquitin system to evade immune responses and facilitate viral replication. nih.gov Exploring whether BVDU or its metabolites could interact with and inhibit such viral enzymes could open up entirely new therapeutic possibilities. The systematic screening of BVDU against panels of different viruses and their essential enzymes, facilitated by HTS and advanced preclinical models, may yet identify novel targets for this potent antiviral compound.
Q & A
Q. What are the key structural and functional properties of BVDU that make it a potent antiviral agent?
BVDU (C₁₁H₁₃BrN₂O₅, molecular weight 333.14) is a thymidine analogue with a bromovinyl substituent at the 5-position of the pyrimidine ring. This modification enhances its selectivity for viral thymidine kinase (TK) over human TK, enabling preferential phosphorylation and incorporation into viral DNA. The bromine atom increases stability and resistance to enzymatic degradation, which is critical for prolonged antiviral activity .
Q. How should BVDU be prepared for in vitro and in vivo studies to ensure reproducibility?
For in vivo studies, dissolve BVDU in DMSO (50 μL) as a stock solution, followed by sequential addition of PEG300 (300 μL), Tween 80 (50 μL), and ddH₂O (600 μL) to achieve solubility and biocompatibility . For in vitro assays, use sterile PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity. Store stock solutions at -80°C for long-term stability .
Q. What experimental models are most appropriate for evaluating BVDU’s efficacy against herpesviruses?
Use TK-positive herpes simplex virus (HSV-1/HSV-2) or varicella-zoster virus (VZV) strains in human fibroblast cell lines (e.g., MRC-5) for in vitro assays. For in vivo models, immunocompromised mice infected with HSV-1 via corneal inoculation are standard for assessing lesion reduction and viral load suppression .
Advanced Research Questions
Q. How do BVDU’s pharmacokinetic properties influence dosing regimens in preclinical studies?
BVDU’s short plasma half-life (~2–3 hours) necessitates once-daily dosing in mice to maintain therapeutic concentrations. Administer 125 mg/kg orally, as this regimen reduces new vesicle formation by 70% compared to aciclovir (3× daily dosing) in HSV-1 models. Monitor renal clearance and hepatic metabolism to avoid toxicity .
Q. What mechanisms underlie BVDU resistance in herpesviruses, and how can they be experimentally validated?
Resistance arises from mutations in viral TK (e.g., HSV-1 TK ΔGln125) or DNA polymerase (Pol D588N). To confirm resistance:
Q. How can conflicting data on BVDU’s efficacy in immunocompromised hosts be resolved?
Some studies report reduced efficacy in HIV-coinfected patients due to TK-deficient HSV strains. Address this by:
- Using TK-complementation assays in vitro.
- Testing BVDU in combination with immune modulators (e.g., IL-2) in murine AIDS models.
- Analyzing viral load reduction via qPCR and histopathology .
Methodological Considerations
Q. What safety protocols are critical when handling BVDU in laboratory settings?
- Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Use fume hoods for powder handling to avoid inhalation.
- Decontaminate spills with 10% sodium hypochlorite.
- Store BVDU at -20°C in sealed, labeled containers .
Q. How should researchers design dose-response studies to optimize BVDU’s therapeutic index?
- Establish a 10-point dose range (0.1–100 μM in vitro; 10–200 mg/kg in vivo).
- Measure cytotoxicity in human hepatocyte cell lines (e.g., HepG2) and antiviral activity in parallel.
- Calculate selectivity index (SI = CC₅₀/EC₅₀); aim for SI >100 .
Q. What statistical methods are recommended for analyzing BVDU’s antiviral activity in animal models?
- Use Kaplan-Meier survival curves for mortality data.
- Apply ANOVA with post-hoc Tukey tests for viral load comparisons.
- Report 95% confidence intervals for EC₅₀/CC₅₀ values to assess variability .
Data Interpretation and Contradictions
Q. Why do some studies report BVDU’s superiority over aciclovir, while others show equivalence?
Discrepancies arise from differences in viral strains (TK-positive vs. TK-negative), host immune status, and dosing schedules. For example, BVDU’s once-daily regimen in immunocompetent mice outperforms aciclovir’s thrice-daily dosing, but this advantage diminishes in TK-mutant models .
Q. How should researchers address variability in BVDU’s bioavailability across experimental systems?
- Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC and Cₘₐₓ.
- Validate bioavailability via LC-MS/MS quantification of BVDU in plasma/tissue homogenates.
- Adjust formulations with cyclodextrins or liposomes to enhance solubility .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
